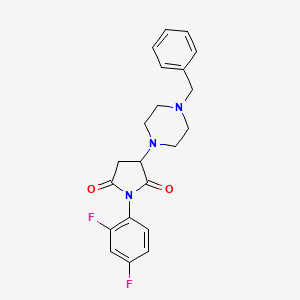

3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2/c22-16-6-7-18(17(23)12-16)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTGJOYXGXLXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a pyrrolidine backbone substituted with a benzylpiperazine and a difluorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 426.44 g/mol |

| LogP | 4.5 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological disorders.

Antiviral Activity

Research has indicated that derivatives of similar piperazine-based compounds exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown effectiveness against HIV-1 and other viral infections . The benzyl and difluorophenyl moieties may enhance binding affinity to viral proteins or host cell receptors.

| Study | Activity | Outcome |

|---|---|---|

| In vitro evaluation (2011) | Antiviral against HIV-1 | Moderate protection observed |

| Structure-activity relationship | Interaction with viral proteins | Potential therapeutic candidate |

Antibacterial and Antifungal Activity

In addition to antiviral properties, compounds structurally similar to this compound have been tested for antibacterial and antifungal activities. The presence of the piperazine ring is often associated with enhanced bioactivity against various pathogens .

Case Studies

A notable case study involved the synthesis and testing of similar piperazine derivatives where compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that modifications in the piperazine structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and physical properties of the target compound and its analogs:

Structural and Functional Differences

Aromatic Substitution (R1): The 2,4-difluorophenyl group in the target compound offers enhanced metabolic stability and moderate electron-withdrawing effects compared to 3-chlorophenyl (Analog 1) or 4-chlorophenyl (Analog 3). 3,4-Dichlorophenyl (Analog 4) increases lipophilicity but may introduce toxicity risks due to higher halogen content .

Piperazine/Piperidine Modifications (R2): Benzylpiperazine (target and Analog 1) is a common pharmacophore for 5-HT receptor ligands. Replacing piperazine with piperidine (Analog 4) reduces nitrogen basicity, altering binding interactions . Benzhydryl (Analog 3) adds bulk, which may hinder membrane permeability but improve receptor selectivity .

Physical Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.